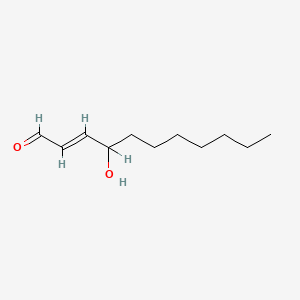

Undecenal, 4-hydroxy-

Description

Contextualization within Lipid Peroxidation Products

Lipid peroxidation is a complex process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids (PUFAs), initiated by reactive oxygen species. This process generates a variety of reactive aldehydes, including the class of 4-hydroxy-alkenals. ontosight.ai While 4-hydroxy-2-nonenal (HNE) is the most extensively studied member of this class, arising from the peroxidation of ω-6 PUFAs, other homologs such as 4-hydroxy-undecenal are also formed. wikipedia.orgeurekalert.org Preliminary research has indicated that 4-hydroxy-undecenal is formed in small quantities during the peroxidation of liver microsomal lipids. nih.gov It has also been identified as a degradation product of fatty acids in heated oils. eurekalert.org Specifically, 4-hydroxyundecenal (B1217335) is suggested to arise from the peroxidation of ω-9 polyunsaturated fatty acids. eurekalert.org

Table 1: Precursor Fatty Acids of 4-Hydroxy-alkenals

| 4-Hydroxy-alkenal | Precursor Polyunsaturated Fatty Acid (PUFA) Family |

| 4-Hydroxy-2-hexenal (HHE) | ω-3 PUFAs (e.g., linolenic acid) |

| 4-Hydroxy-2-nonenal (HNE) | ω-6 PUFAs (e.g., linoleic acid, arachidonic acid) |

| 4-Hydroxy-undecenal | ω-9 PUFAs |

This table is based on information from multiple sources. eurekalert.org

Structural Features and Chemical Classifications Relevant to Research Inquiry

Undecenal, 4-hydroxy- is classified as an α,β-unsaturated hydroxyalkenal. Its chemical structure, featuring a hydroxyl group and an aldehyde functional group on an eleven-carbon backbone, contributes to its reactivity and biological activity. ontosight.aiontosight.ai The presence of a double bond in its unsaturated structure also influences its stability and interactions within biological systems. ontosight.ai The general chemical formula for undecenal, 4-hydroxy- is C11H20O2. ontosight.ai It is described as a colorless to pale yellow liquid with a distinct odor, soluble in organic solvents like ethanol (B145695) and chloroform, but with limited solubility in water. ontosight.ai

Table 2: Chemical Identification of Undecenal, 4-hydroxy-

| Identifier | Value |

| Chemical Name | 4-Hydroxy-undecenal |

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.279 g/mol |

| CAS Number | 68820-32-6 (for (Z)-4-undecenal) |

This table is compiled from information from multiple sources. molport.comlarodan.com

Table 3: Physical and Chemical Properties of Undecenal, 4-hydroxy-

| Property | Description |

| Physical State | Colorless to pale yellow liquid |

| Odor | Distinctive |

| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform), limited in water |

| Chemical Reactivity | Undergoes typical aldehyde reactions (oxidation, reduction, condensation) |

This table is based on information from a comprehensive source. ontosight.ai

Overview of Academic Research Significance

The academic research significance of Undecenal, 4-hydroxy- stems from its potential biological activities, which are inferred from its structural similarity to other well-studied 4-hydroxy-alkenals like 4-HNE. ontosight.ai Research has explored the biological activities of its derivatives, suggesting potential antimicrobial, antioxidant, and anti-inflammatory properties. ontosight.ai One study specifically investigated the (E)-isomer, 4-hydroxy-2-(E)-undecenal, and provided its nuclear magnetic resonance (NMR) data. nih.gov Another study synthesized 4-hydroxy-2,3-undecenal and found that it strongly induced procollagen (B1174764) type I gene expression and synthesis in human hepatic stellate cells, highlighting its potential role in cellular processes like fibrosis. nih.gov The ability of 4-hydroxy-alkenals to react with sulfhydryl and amino groups of proteins is thought to be central to their biological effects. nih.gov

Table 4: Research Studies on Undecenal, 4-hydroxy-

| Study Focus | Key Findings |

| Synthesis and Biological Activity | 4-hydroxy-2,3-undecenal strongly induced procollagen type I gene expression and synthesis in human hepatic stellate cells. |

| Synthesis and Spectroscopic Analysis | Successful synthesis and NMR characterization of 4-hydroxy-2-(E)-undecenal. |

| Lipid Peroxidation Products | Identified as a minor product of liver microsomal lipid peroxidation. |

| Food Chemistry | Detected in heated sunflower oil as a degradation product of fatty acids. |

This table summarizes findings from multiple research articles. eurekalert.orgnih.govnih.govnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

73529-66-5 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(E)-4-hydroxyundec-2-enal |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h7,9-11,13H,2-6,8H2,1H3/b9-7+ |

InChI Key |

NJTMUAIJWHYHAO-VQHVLOKHSA-N |

SMILES |

CCCCCCCC(C=CC=O)O |

Isomeric SMILES |

CCCCCCCC(/C=C/C=O)O |

Canonical SMILES |

CCCCCCCC(C=CC=O)O |

Synonyms |

4-hydroxy-2-undecenal 4-hydroxy-2-undecenal, (E)-isomer 4-hydroxyundecenal |

Origin of Product |

United States |

Synthetic Methodologies and Biogenic Pathways of Undecenal, 4 Hydroxy

Chemical Synthesis Approaches for 4-Hydroxy-alkenals

The chemical synthesis of 4-hydroxy-alkenals is crucial for producing standards for analytical studies and for investigating their biological activities. Synthetic strategies often focus on creating the characteristic α,β-unsaturated aldehyde and introducing the hydroxyl group at the C-4 position.

Stereoselective Synthesis Routes

Stereoselective synthesis is employed to control the spatial arrangement of atoms, which is often critical for the biological activity of the resulting molecule. One approach involves the use of chiral auxiliaries to guide the stereochemical outcome of key reactions. For instance, Lewis acid-mediated additions of titanium enolates derived from chiral N-acyl thiazolidinethiones to acetals can produce anti α-alkyl-β-alkoxy carboxylic derivatives with high diastereoselectivity. orgsyn.org This method provides a pathway to stereochemically defined precursors of 4-hydroxy-alkenals.

Another strategy employs enzymatic reactions to achieve stereoselectivity. For example, the enzyme UstD has been engineered for the stereoselective synthesis of γ-hydroxy non-standard amino acids, demonstrating the potential of biocatalysis in creating chiral building blocks for more complex molecules. chemrxiv.org While not directly synthesizing 4-hydroxy-undecenal, these methods illustrate the principles of achieving specific stereoisomers.

Derivatization Strategies for Analog Preparation

The preparation of 4-hydroxy-alkenal analogs is important for structure-activity relationship studies and for developing analytical methods. Derivatization is a key strategy in this context, often targeting the reactive aldehyde group.

For analytical purposes, 4-hydroxy-alkenals are frequently derivatized to enhance their stability and detectability by methods like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). sciengine.comresearchgate.net Common derivatizing agents include:

2,4-Dinitrophenylhydrazine (B122626) (DNPH): Reacts with the aldehyde to form a stable hydrazone, which can be readily analyzed by HPLC. sciengine.comcsic.es

Pentafluorobenzyl (PFB) oxime and TMS ether: A tandem derivatization approach used for sensitive detection by GC-MS with negative ion chemical ionization. tandfonline.com

Cyclohexanedione: Used for derivatization prior to LC-MS analysis. nih.gov

Carnosine: Forms a stable hemi-acetal adduct with 4-hydroxyalkenals, enhancing ionization for ESI-MS analysis. nih.gov

These derivatization techniques are essential for the accurate quantification of 4-hydroxy-alkenals in various biological and food matrices. researchgate.netbohrium.com

Enzymatic and Non-Enzymatic Biogenesis of 4-Hydroxy-alkenals

In biological systems, 4-hydroxy-alkenals are primarily formed from the oxidation of polyunsaturated fatty acids (PUFAs). This process can occur through both non-enzymatic and enzymatic pathways.

Formation from Polyunsaturated Fatty Acids (PUFAs)

PUFAs, with their multiple double bonds, are highly susceptible to oxidation. The length and degree of unsaturation of the fatty acid determine the specific 4-hydroxy-alkenal produced. For example, 4-hydroxy-nonenal (4-HNE) is derived from n-6 PUFAs like linoleic and arachidonic acids, while 4-hydroxy-hexenal (4-HHE) comes from n-3 PUFAs such as linolenic acid. researchgate.netphysiology.orggsartor.org The formation of 4-hydroxy-undecenal would similarly originate from the peroxidation of a corresponding longer-chain PUFA. researchgate.netljmu.ac.ukscispace.com

Lipid peroxidation is a chain reaction initiated by reactive oxygen species (ROS) that abstract a hydrogen atom from a PUFA. researchgate.netphysiology.org This creates a lipid radical that reacts with oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen from another PUFA, propagating the chain reaction and leading to the formation of lipid hydroperoxides. nih.gov The breakdown of these hydroperoxides generates a variety of secondary products, including 4-hydroxy-alkenals. nih.govresearchgate.net This non-enzymatic process is a hallmark of oxidative stress in cells and tissues. wikipedia.org

The process can be summarized in the following steps:

Initiation: Abstraction of a hydrogen atom from a PUFA by a reactive oxygen species. physiology.org

Propagation: The resulting lipid radical reacts with molecular oxygen to form a lipid peroxyl radical, which in turn attacks another PUFA.

Termination: Radicals react with each other to form non-radical products.

Decomposition: The lipid hydroperoxides formed during propagation break down into various aldehydes, including 4-hydroxy-alkenals. researchgate.net

The conversion of fatty acid hydroperoxides to 4-hydroxy-alkenals is a critical step in their formation. Several mechanisms have been proposed for this transformation. physiology.orgnih.gov

One proposed pathway involves the formation of an intermediate bis-allylic fatty acid dihydroperoxide. nih.gov For example, the enzyme 8R-lipoxygenase can catalyze the production of an HNE-like product from arachidonic acid via the synthesis of an 8,11-dihydroperoxy-eicosatetraenoic acid intermediate. nih.gov The fragmentation of this intermediate at a conjugated diene bond can then lead to the formation of a 4-hydroperoxy-alkenal. nih.gov

Another mechanism suggests that the hydroperoxide can be protonated, leading to rearrangement and the formation of an unstable carbonium ion that subsequently hydrolyzes to yield the aldehyde. researchgate.net A further possibility is the cyclization of a peroxy radical to form a dioxetane, which then rearranges and cleaves to produce the final aldehyde product. researchgate.net

The table below summarizes the precursors and resulting 4-hydroxy-alkenals from lipid peroxidation.

| Precursor Polyunsaturated Fatty Acid (PUFA) | Resulting 4-Hydroxy-alkenal |

| n-6 PUFAs (e.g., Linoleic acid, Arachidonic acid) | 4-hydroxy-2-nonenal (4-HNE) researchgate.netgsartor.org |

| n-3 PUFAs (e.g., Linolenic acid, Docosahexaenoic acid) | 4-hydroxy-2-hexenal (4-HHE) researchgate.netphysiology.org |

| Longer-chain PUFAs | 4-hydroxy-undecenal and other longer-chain 4-hydroxy-alkenals researchgate.netscispace.com |

Catalysis by Specific Enzyme Systems (e.g., Lipoxygenases)

The biogenic synthesis of 4-hydroxy-alkenals, including 4-hydroxy-undecenal, is significantly mediated by specific enzyme systems, with lipoxygenases (LOX) playing a pivotal role. Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) containing a cis,cis-1,4-pentadiene structure. wikipedia.org This enzymatic action is a primary route to the formation of lipid hydroperoxides, which are key precursors to 4-hydroxy-alkenals.

A direct enzymatic pathway for producing a C11 aldehyde related to 4-hydroxy-undecenal has been demonstrated. Research has shown that 8R-lipoxygenase (8R-LOX) can catalyze the formation of an HNE (4-hydroxy-nonenal)-like product, identified as 11-oxo-8-hydroperoxy-undeca-5,9-dienoic acid. nih.gov This process involves a proposed mechanism where a bis-allylic fatty acid dihydroperoxide acts as an intermediate. nih.gov

The established sequence of this enzymatic catalysis is as follows:

Initial Oxygenation: A polyunsaturated fatty acid, such as arachidonic acid, is first incubated with a lipoxygenase (e.g., 8R-LOX), leading to the formation of a monohydroperoxide derivative (e.g., 8R-hydroperoxyeicosatetraenoic acid or 8R-HPETE). nih.gov

Formation of Dihydroperoxide Intermediate: The enzyme further converts the initial hydroperoxide into a bis-allylic dihydroperoxide intermediate. nih.gov

Conversion to Aldehyde: This dihydroperoxide intermediate is then enzymatically converted into the final 4-hydroperoxy-alkenal product through carbon chain cleavage. nih.gov This reaction can be notably accelerated by the presence of a reductant for the lipoxygenase's iron center. nih.gov

These findings establish a clear precedent for the involvement of lipoxygenase in the synthesis of fatty acid dihydroperoxides and their subsequent transformation into 4-hydroxy-alkenal-related aldehydes, providing a plausible mechanism for the in vivo production of compounds like 4-hydroxy-undecenal. nih.gov

Formation Dynamics in Complex Matrices

The formation of 4-hydroxy-undecenal occurs within complex biological and food matrices, primarily through the oxidative degradation of lipids. This process, known as lipid peroxidation, is particularly prevalent in matrices rich in polyunsaturated fatty acids (PUFAs), such as edible vegetable oils. The dynamics of its formation are heavily influenced by external conditions, such as thermal stress, and the intrinsic chemical composition of the matrix, including the availability of specific precursors and other environmental factors.

Thermal stress, such as that applied during cooking and frying, is a major catalyst for the formation of 4-hydroxy-alkenals in food matrices. researchgate.net High temperatures significantly accelerate lipid peroxidation, a series of free-radical-mediated chain reactions that degrade PUFAs. nih.gov This process generates unstable lipid hydroperoxides, which then decompose into a complex mixture of secondary oxidation products, including a variety of aldehydes. sciengine.com

Studies on thermally oxidized vegetable oils have confirmed the formation of numerous aldehydes. For instance, heating soybean oil results in the generation of both non-polar aldehydes like undecanal (B90771) and polar aldehydes such as 4-hydroxy-2-hexenal (HHE), 4-hydroxy-2-octenal (B106085) (HOE), and 4-hydroxy-2-nonenal (HNE). researchgate.net The presence of both undecanal and various 4-hydroxy-alkenals in the same heated matrix strongly suggests that 4-hydroxy-undecenal is also formed under these conditions.

The concentration of these aldehydes generally increases with higher temperatures and longer heating durations. researchgate.net For example, research on corn, soybean, and butter oils heated to 190°C and 218°C showed that the formation of HNE was markedly dependent on temperature, with significantly higher concentrations produced at the higher temperature over shorter periods. researchgate.net While specific quantitative data for 4-hydroxy-undecenal is scarce, the general principle holds that its formation is promoted by thermal stress in lipid-rich environments. However, after prolonged heating at high temperatures, the concentration of some 4-hydroxy-alkenals may decrease, possibly due to their degradation. sciengine.com

Table 1: Aldehydes Identified in Thermally Stressed Vegetable Oils

| Aldehyde Type | Specific Compound | Vegetable Oil Matrix (Example) | Reference |

| Non-Polar Aldehydes | Butanal | Soybean Oil | researchgate.net |

| Pentanal | Soybean Oil | researchgate.net | |

| Hexanal | Soybean Oil | researchgate.net | |

| Octanal | Soybean Oil | researchgate.net | |

| Decanal | Soybean Oil | researchgate.net | |

| Undecanal | Soybean Oil | researchgate.net | |

| Polar Aldehydes | 4-Hydroxy-2-hexenal (HHE) | Soybean Oil, Linseed Oil | researchgate.netnih.gov |

| 4-Hydroxy-2-octenal (HOE) | Corn, Soybean, Peanut, Canola Oils | researchgate.net | |

| 4-Hydroxy-2-nonenal (HNE) | Corn, Soybean, Peanut, Canola Oils | researchgate.netnih.gov | |

| 4-Hydroxy-2-decenal (HDE) | Corn, Soybean, Peanut, Canola Oils | researchgate.net |

The formation of 4-hydroxy-undecenal is critically dependent on the availability of specific precursors and is modulated by various environmental factors.

Precursor Availability: The chemical structure of the 4-hydroxy-alkenal formed is directly linked to its precursor polyunsaturated fatty acid. The position of the initial oxidation on the fatty acid chain determines the chain length of the resulting aldehyde. For instance, HNE (a C9 aldehyde) is primarily derived from the peroxidation of n-6 PUFAs like linoleic acid and arachidonic acid. nih.govfrontiersin.org Similarly, HHE (a C6 aldehyde) is formed from n-3 PUFAs such as α-linolenic acid. nih.govfrontiersin.org

As a C11 aldehyde, 4-hydroxy-undecenal requires a longer-chain PUFA precursor. Enzymatic studies have shown that arachidonic acid (C20:4, n-6) can be a precursor for a related C11 compound, 11-oxo-8-hydroperoxy-undeca-5,9-dienoic acid, via a lipoxygenase-catalyzed pathway. nih.gov This indicates that the availability of C20 and potentially C22 PUFAs in a lipid matrix is a prerequisite for the formation of 4-hydroxy-undecenal.

Table 2: Known Polyunsaturated Fatty Acid Precursors for Major 4-Hydroxy-Alkenals

| 4-Hydroxy-Alkenal | Carbon Length | Precursor Fatty Acid(s) | Fatty Acid Family | Reference |

| 4-Hydroxy-2-hexenal (HHE) | C6 | α-Linolenic Acid (C18:3) | n-3 | sciengine.comfrontiersin.org |

| 4-Hydroxy-2-nonenal (HNE) | C9 | Linoleic Acid (C18:2), Arachidonic Acid (C20:4) | n-6 | nih.govfrontiersin.org |

| 4-Hydroxy-undecenal (related) | C11 | Arachidonic Acid (C20:4) | n-6 | nih.gov |

Environmental Factors: Several environmental and processing factors influence the rate of lipid peroxidation and thus the generation of 4-hydroxy-undecenal:

Mechanistic Investigations of Undecenal, 4 Hydroxy Reactivity

Electrophilic Properties and Adduct Formation

4-hydroxy-undecenal possesses a high degree of reactivity, largely attributed to its three functional groups: a carbon-carbon double bond, a carbonyl group, and a hydroxyl group. mdpi.com This electrophilic nature facilitates its interaction with various biological molecules. The primary reactions involve Michael additions and the formation of Schiff bases, leading to the covalent modification of proteins and other macromolecules. mdpi.comresearchgate.net

Michael Adduction Reactions with Biological Nucleophiles

The α,β-unsaturated aldehyde structure of 4-hydroxy-undecenal makes it a prime candidate for Michael addition reactions. In this type of reaction, a nucleophile attacks the β-carbon of the double bond. Within a biological context, the side chains of certain amino acids in proteins serve as potent nucleophiles. mdpi.com

The sulfhydryl group of cysteine residues is a primary target for Michael addition by 4-hydroxy-undecenal. mdpi.comnih.gov The reaction is facile and results in the formation of a stable thioether linkage. nih.gov This adduction can significantly alter the structure and function of proteins, particularly those where cysteine residues are crucial for catalytic activity or disulfide bond formation. The reaction of 4-hydroxy-2-nonenal (HNE), a related and extensively studied aldehyde, with cysteine leads to the formation of a stable Michael addition adduct with three chiral centers. nih.govnih.gov The stereochemistry of the HNE enantiomers can influence the selectivity of adduct formation with specific cysteine residues in proteins like thioredoxin. mdpi.comnih.gov

Table 1: Michael Adducts of 4-Hydroxy-alkenals with Cysteine

| Reactant | Nucleophile | Adduct Type | Significance |

| 4-Hydroxy-undecenal | Cysteine | Thioether | Alters protein structure and function. nih.gov |

| 4-Hydroxy-2-nonenal (HNE) | Cysteine | Michael Adduct | Forms stable adducts, impacting protein redox regulation. mdpi.comnih.govnih.gov |

The nucleophilic side chains of lysine (B10760008) and histidine residues also readily participate in Michael addition reactions with 4-hydroxy-undecenal. mdpi.comuab.edu The reactivity order for Michael adduction with HNE is generally considered to be Cysteine > Histidine > Lysine. mdpi.com

The imidazole (B134444) ring of histidine is a significant target for modification by 4-hydroxy-alkenals. nih.gov Studies with HNE have shown that it reacts with histidine residues to form Michael adducts, which can then undergo further intramolecular cyclization to form a hemiacetal. capes.gov.brnih.gov This modification can lead to a loss of the native function of the protein. nih.gov For instance, the reaction of HNE with insulin, which lacks sulfhydryl groups, results in the selective modification of histidine residues. nih.gov

The ε-amino group of lysine is another key site for adduction. While Michael addition is a primary pathway, lysine can also react via Schiff base formation. The formation of Michael adducts with lysine results in a mass increase of 156 Da. uab.edu

Table 2: Michael Adducts of 4-Hydroxy-alkenals with Amine Residues

| Reactant | Nucleophile | Adduct Type | Significance |

| 4-Hydroxy-undecenal | Lysine | Michael Adduct | Contributes to protein modification and potential cross-linking. mdpi.comuab.edu |

| 4-Hydroxy-undecenal | Histidine | Michael Adduct | Can lead to the formation of cyclic hemiacetals and alter protein function. nih.govcapes.gov.br |

| 4-Hydroxy-2-nonenal (HNE) | Lysine | Michael Adduct, Pyrrole Adduct | Multiple adduct forms are possible, indicating complex reaction pathways. uab.edu |

| 4-Hydroxy-2-nonenal (HNE) | Histidine | Michael Adduct | A major target for HNE modification, leading to protein inactivation. nih.gov |

Schiff Base Formation Pathways

In addition to Michael addition, the carbonyl group of 4-hydroxy-undecenal can react with primary amines, such as the ε-amino group of lysine residues, to form a Schiff base (an imine). mdpi.commdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. wjpsonline.com

The formation of a Schiff base is a reversible reaction that is often catalyzed by acid or base. wjpsonline.com While Schiff bases derived from aliphatic aldehydes can be unstable, those from α,β-unsaturated aldehydes like 4-hydroxy-undecenal can be stabilized through conjugation. The formation of Schiff bases can lead to protein cross-linking and the generation of advanced lipoxidation end-products (ALEs). mdpi.com In the case of HNE, Schiff base formation with lysine results in a mass addition of 138 Da due to the loss of a water molecule. uab.edu

Impact on Biomolecular Structure and Function (in vitro/ex vivo models)

The covalent modification of biomolecules by 4-hydroxy-undecenal can have profound effects on their structure and biological function. mdpi.comresearchgate.netnih.gov These alterations are often studied using in vitro and ex vivo models to understand the molecular mechanisms of toxicity and cellular signaling.

Protein Carbonylation and Conformational Changes

The adduction of 4-hydroxy-undecenal to proteins introduces carbonyl groups (aldehydes and ketones) onto the amino acid side chains, a process known as protein carbonylation. nih.govnih.gov This modification is a hallmark of oxidative stress and can lead to significant changes in protein structure and function. nih.gov

Protein carbonylation can be a direct consequence of the Michael addition of 4-hydroxy-undecenal to cysteine, histidine, and lysine residues. nih.gov The introduction of these adducts can disrupt the native three-dimensional structure of a protein, leading to conformational changes, unfolding, aggregation, and polymerization. nih.govnih.gov For example, molecular dynamics studies on the interaction of HNE with bovine serum albumin and thioredoxin have shown that carbonylation induces local conformational changes in these proteins. nih.gov Such structural alterations can impair the catalytic activity of enzymes, disrupt protein-protein interactions, and render proteins more susceptible to degradation. nih.gov The accumulation of carbonylated proteins is associated with cellular dysfunction and has been implicated in various pathological conditions. mdpi.com

Nucleic Acid Adduction and Integrity Perturbations

The genotoxicity of 4-hydroxyalkenals is primarily attributed to their ability to form covalent adducts with DNA bases. This adduction can interfere with the normal functions of DNA, such as replication and transcription, and can lead to mutations if not properly repaired. tandfonline.comacs.org

The primary mechanism of reaction with DNA is the Michael addition, a conjugate addition of a nucleophile to the electrophilic β-carbon of the α,β-unsaturated aldehyde system. acs.orgorganic-chemistry.orgwikipedia.org The exocyclic amino groups of DNA bases act as the nucleophiles in this reaction. Research on the analogous compound HNE shows that it reacts with all four DNA bases, but with different levels of reactivity, following the order: deoxyguanosine (dG) > deoxycytidine (dC) > deoxyadenosine (B7792050) (dA) ≈ deoxythymidine (dT). nih.gov

The most significant and well-characterized adducts are formed with deoxyguanosine. aacrjournals.orgnih.gov The reaction between the N2-amino group of dG and the aldehyde results in the formation of stable, cyclic 1,N2-propanodeoxyguanosine adducts. aacrjournals.orgnih.gov Due to the chiral centers in the 4-hydroxyalkenal molecule, this reaction produces multiple diastereomers of the adduct. aacrjournals.orgnih.gov Under certain peroxidizing conditions, the 4-hydroxyalkenal can first be converted to its 2,3-epoxide, which then reacts with DNA bases to form etheno-type adducts, such as 1,N6-ethenodeoxyadenosine and 1,N2-ethenodeoxyguanosine. nih.govscispace.com However, studies on HNE indicate that the 1,N2-propano-dG adduct is the major lesion formed, representing over 95% of the total adducts in cultured human cells. nih.gov

These DNA lesions are not benign; they perturb the integrity of the DNA structure. The bulky, exocyclic adducts can distort the DNA helix, block DNA polymerases, and inhibit transcription. tandfonline.com If the damaged DNA is replicated, these adducts are mutagenic, primarily causing G→T and G→A transversions. acs.org Notably, research has shown that HNE-DNA adducts can form preferentially at specific sites within genes, such as codon 249 of the p53 tumor suppressor gene, a known mutational hotspot in some human cancers. nih.gov The cellular response to this type of damage involves the Nucleotide Excision Repair (NER) pathway, which recognizes and removes the bulky adducts. nih.govpnas.org

| Adduct Type | DNA Base Target | Formation Mechanism | Reported Biological Consequence |

|---|---|---|---|

| 1,N2-γ-hydroxypropano-deoxyguanosine (Four Diastereomers) | Deoxyguanosine (dG) | Michael Addition | Mutagenic (G→T, G→A transversions), blocks replication, repaired by NER. acs.orgaacrjournals.orgnih.gov |

| 1,N6-Ethenodeoxyadenosine | Deoxyadenosine (dA) | Reaction with epoxide metabolite | Potentially mutagenic, repaired by NER. nih.govscispace.com |

| 1,N2-Ethenodeoxyguanosine | Deoxyguanosine (dG) | Reaction with epoxide metabolite | Potentially mutagenic, repaired by NER. nih.govscispace.com |

Reaction Kinetics and Thermodynamics of Undecenal, 4-Hydroxy- Interactions

The reactions of 4-hydroxyalkenals with biological nucleophiles are generally rapid. While specific kinetic and thermodynamic parameters for 4-hydroxy-undecenal are not available, the principles governing the reactivity of HNE can be applied. The reaction is thermodynamically favorable, driven by the formation of a stable covalent bond between the electrophilic aldehyde and the nucleophile. libretexts.org The Michael addition is considered a thermodynamically controlled process. organic-chemistry.org This implies that the products formed are more stable than the reactants, and the reaction proceeds spontaneously, though the rate can be influenced by catalysts and the cellular environment.

The kinetics of the reaction are dependent on several factors, including the concentration of the reactants and the nucleophilicity of the target molecule. It is well-established that 4-hydroxyalkenals are much more reactive towards proteins, particularly residues with sulfhydryl (cysteine) or imidazole (histidine) groups, than towards DNA. pnas.org This is due to the higher nucleophilicity of these amino acid side chains compared to the amino groups on DNA bases.

Despite the higher reactivity with proteins, the adduction to DNA is highly significant due to its direct impact on genetic stability. The repair of these DNA adducts is a critical kinetic factor in determining the ultimate biological outcome. Studies using human cell nuclear extracts to repair HNE-damaged DNA have provided insight into the kinetics of the NER process. nih.gov It was observed that the repair process begins rapidly, with a significant portion of the adducts being removed in the early hours following damage.

| Process | Interacting Molecules | Kinetic Observation | Reference |

|---|---|---|---|

| Relative Reactivity with DNA Bases | 4-Hydroxyalkenal + Deoxynucleosides | dG > dC > dA ≈ dT | nih.gov |

| Relative Reactivity with Biomolecules | 4-Hydroxyalkenal + Cellular Nucleophiles | Proteins (Cys, His, Lys) > DNA | pnas.org |

| Adduct Repair by NER (in vitro) | HNE-dG Adducts + HeLa Cell Nuclear Extract | 50–60% of adducts removed within 1-3 hours. | nih.gov |

| Adduct Persistence (in vivo) | HNE-dG Adducts in Rat Liver DNA | Adducts were persistent, with high levels remaining 72 hours after induction. | aacrjournals.org |

The thermodynamics of the Michael addition reaction favor the formation of the adduct, making it a largely irreversible process under physiological conditions. libretexts.org The formation of the stable C-C or C-N bond provides the driving force for the reaction. libretexts.org This inherent thermodynamic stability means that once formed, the DNA adducts are persistent lesions that can only be removed through active enzymatic repair processes. aacrjournals.orgnih.gov The accumulation of these adducts can lead to long-term cellular damage and contribute to pathological processes.

Metabolic Transformations and Degradation Mechanisms of Undecenal, 4 Hydroxy

Enzymatic Catabolism Pathways (in non-human biological systems)

The enzymatic breakdown of 4-hydroxy-undecenal is primarily managed by a group of enzymes that target its reactive aldehyde group and the α,β-unsaturated bond. These pathways are essential for converting the toxic aldehyde into less harmful substances.

Aldehyde dehydrogenases (ALDHs) are a superfamily of NAD(P)+-dependent enzymes that play a critical role in the detoxification of a wide array of endogenous and exogenous aldehydes. researchgate.netfrontiersin.org They catalyze the oxidation of aldehydes into their corresponding carboxylic acids. frontiersin.orgmdpi.com In the context of 4-hydroxyalkenals like HNE, ALDHs convert them into non-toxic acids. mdpi.com Specifically, mitochondrial ALDHs have been shown to be key players in the oxidation of HNE in the rat cerebral cortex. nih.gov Multiple ALDH isozymes, including the mitochondrial ALDH2 and succinic semialdehyde dehydrogenase (SSADH/ALDH5A), have demonstrated the ability to oxidize HNE. nih.gov This oxidation process is a major detoxification pathway, transforming the reactive aldehyde into a more stable and less toxic carboxylic acid metabolite. mdpi.com The generation of NAD(P)H during this reaction also contributes to the cellular antioxidant defense system. mdpi.com

Table 1: Aldehyde Dehydrogenase Activity on α,β-Unsaturated Aldehydes

| Enzyme Family | Specific Enzyme(s) | Substrate(s) | Product | Biological System |

|---|

The aldo-keto reductase (AKR) superfamily comprises enzymes that catalyze the reduction of a broad spectrum of carbonyl compounds, including aldehydes and ketones, to their corresponding alcohols. nih.govprospecbio.com This reduction is NADPH-dependent. nih.govmdpi.com AKRs are involved in the detoxification of biogenic aldehydes like 4-HNE. nih.gov For instance, AKR1B10 efficiently catalyzes the reduction of 4-HNE. nih.gov The reduction of the aldehyde group of HNE by alcohol dehydrogenase and aldo-keto reductase yields 1,4-dihydroxy-2-nonene (DHN), a less reactive metabolite. nih.gov AKRs exhibit broad substrate specificity, acting on various saturated and α,β-unsaturated aldehydes. uniprot.org

Table 2: Aldo-Keto Reductase Activity on Aldehydes

| Enzyme Family | Specific Enzyme | Cofactor | Substrate(s) | Product |

|---|

Glutathione (B108866) S-transferases (GSTs) are a major family of detoxification enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic compounds. nih.govnih.govfrontiersin.org This conjugation is a primary pathway for the metabolism of 4-HNE and is responsible for a significant portion of its degradation in cells. nih.gov Specifically, Alpha-class GSTs, such as GSTA4-4, show high activity in conjugating 4-HNE to GSH, forming a glutathione conjugate (GS-HNE). nih.govnih.gov This process effectively neutralizes the reactive nature of the aldehyde. nih.gov The resulting GS-HNE conjugate can then be further metabolized or transported out of the cell. nih.gov

Cytochrome P450 (CYP) enzymes are a large family of monooxygenases involved in the metabolism of a vast array of endogenous and exogenous compounds. researchgate.netmdpi.com One of their primary catalytic functions is the hydroxylation of C-H bonds, which introduces a hydroxyl group into a substrate. researchgate.netnih.gov While direct evidence for the CYP-mediated hydroxylation of 4-hydroxy-undecenal is limited, CYPs are known to be involved in fatty acid metabolism, including their hydroxylation. mdpi.com It is plausible that CYPs could contribute to the metabolism of 4-hydroxy-undecenal by introducing additional hydroxyl groups, thereby increasing its water solubility and facilitating its excretion. CYPs can also catalyze other reactions such as epoxidation of C=C bonds. nih.gov

Non-Enzymatic Degradation Routes

While enzymatic pathways are the primary means of detoxification, 4-hydroxyalkenals are highly reactive molecules that can also undergo non-enzymatic degradation. Due to their electrophilic nature, they readily react with nucleophilic molecules within the cell. acs.org These reactions include Michael addition and Schiff base formation with proteins, nucleic acids, and lipids. mdpi.com For instance, 4-HNE can form covalent adducts with the side chains of cysteine, histidine, and lysine (B10760008) residues in proteins. nih.gov While these reactions are a form of degradation for the aldehyde, they can lead to cellular damage and are associated with the toxic effects of these compounds. mdpi.com The decomposition of lipid hydroperoxides, the precursors to 4-hydroxyalkenals, can also lead to a variety of other secondary products like lipid alcohols, ketones, and epoxides. mdpi.com

Identification and Characterization of Metabolites

The metabolism of 4-hydroxyalkenals results in the formation of several key metabolites. The oxidation of 4-HNE by aldehyde dehydrogenase yields 4-hydroxy-2-nonenoic acid (HNA). nih.gov The reduction of 4-HNE by aldo-keto reductases produces 1,4-dihydroxy-2-nonene (DHN). nih.gov Conjugation with glutathione via GSTs leads to the formation of the GS-HNE conjugate. nih.gov Studies on the peroxidation of liver microsomal lipids have identified not only 4-hydroxynonenal (B163490) as a major product but also smaller quantities of other 4-hydroxyalkenals, including 4-hydroxyoctenal, 4-hydroxydecenal, and 4-hydroxyundecenal (B1217335). nih.govnih.gov Further analysis of lipid peroxidation products has also identified various other aldehydes and carbonyl compounds. nih.gov The identification of these metabolites is often achieved through techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govnih.gov

Table 3: Identified Metabolites of 4-Hydroxyalkenals

| Precursor | Metabolic Pathway | Key Enzyme(s) | Metabolite |

|---|---|---|---|

| 4-hydroxynonenal (HNE) | Oxidation | Aldehyde Dehydrogenase (ALDH) | 4-hydroxy-2-nonenoic acid (HNA) |

| 4-hydroxynonenal (HNE) | Reduction | Aldo-Keto Reductase (AKR), Alcohol Dehydrogenase | 1,4-dihydroxy-2-nonene (DHN) |

Advanced Analytical Methodologies for Undecenal, 4 Hydroxy Profiling

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of 4-hydroxy-alkenals, providing the necessary separation from complex sample matrices. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and ultra-high performance liquid chromatography (UHPLC) are the primary methods utilized for this purpose. escholarship.org

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like 4-hydroxy-alkenals. nih.govmarinelipids.ca However, the direct analysis of these aldehydes by GC can be problematic due to their reactivity and thermal instability. nih.gov To overcome these challenges, derivatization is a common and necessary step. This process converts the aldehydes into more stable and volatile derivatives suitable for GC analysis. nih.govnih.gov

A widely adopted GC-MS method involves the derivatization of 4-hydroxy-2-nonenal (HNE), a related and extensively studied 4-hydroxy-alkenal, with pentafluorobenzyl-hydroxylamine-HCl (PFBHA), followed by trimethylsilylation to form trimethylsilyl (B98337) (TMS) ethers. nih.gov This two-step derivatization enhances the stability and volatility of the analyte, enabling sensitive detection. nih.govnih.gov For instance, a validated GC-MS method for HNE demonstrated excellent linearity (r² = 0.998), high specificity, and sensitivity, with accuracies between 99% and 104% over a calibration range of 2.5–250 nmol/L. nih.gov The within-day and between-day precisions were reported to be 4.4–6.1% and 5.2–10.2%, respectively. nih.gov

Another approach involves the synthesis of specific derivatives for detection by gas chromatography with an electron capture detector (GC-ECD), which is known for its high sensitivity to halogenated compounds. nih.gov For example, HNE has been reacted with 3,5-dichloro-phenylhydrazine (DCPH) to form a stable HNE 3,6-dichloro-phenylhydrazone derivative suitable for GC-ECD analysis. nih.gov

The choice of derivatization reagent and GC conditions is critical for achieving the desired sensitivity and selectivity. A stable isotope dilution assay using deuterated internal standards for HNE and 4-hydroxy-2-hexenal (HHE) coupled with GC-MS has been developed for accurate quantification in various food matrices, with limits of quantification as low as 12.8 ng/g. researchgate.net

Table 1: GC-based Methodologies for 4-Hydroxy-Alkenal Analysis

| Analyte(s) | Derivatization Reagents | Detection Method | Key Findings |

| 4-hydroxy-2-nonenal (HNE) | Pentafluorobenzyl-hydroxylamine-HCl (PFBHA), Trimethylsilylation | MS (Negative Ion Chemical Ionization) | High sensitivity and specificity; validated for human and rat plasma. nih.gov |

| 4-hydroxy-2-nonenal (HNE) | 3,5-dichloro-phenylhydrazine (DCPH) | ECD | Formation of a single, stable derivative for sensitive detection. nih.gov |

| HNE, 4-hydroxy-2-hexenal (HHE) | Not specified (involves deuterated standards) | MS | Accurate quantification in food matrices with low limits of detection. researchgate.net |

This table provides a summary of different Gas Chromatography (GC) based methods used for the analysis of 4-hydroxy-alkenals.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including lipid peroxidation products. escholarship.orgejmoams.com For the analysis of 4-hydroxy-alkenals, reversed-phase HPLC is commonly employed. sciengine.comresearchgate.net Similar to GC, direct analysis can be challenging, and derivatization is often performed to enhance detection sensitivity and selectivity, especially when using UV or fluorescence detectors. sciengine.comajrms.com

A common derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde group to form a stable hydrazone that can be readily detected by UV-Vis spectrophotometry. sciengine.comresearchgate.net An SPE-HPLC method using DNPH derivatization has been established for the determination of 4-HHE and 4-HNE in thermally treated soybean oil. sciengine.com This method demonstrated good linearity and achieved low limits of detection (LOD) and quantification (LOQ). sciengine.com

Fluorescence derivatization offers even greater sensitivity. One HPLC method for 4-HNE in human plasma involves derivatization with a fluorescent reagent after a deproteinization step and solid-phase extraction (SPE). ajrms.com This method boasts a high recovery rate (>98%), a low limit of detection (100 pmol/l), and a wide dynamic range (1 to 2000 nmol/l). ajrms.com Another fluorescence-based HPLC method for HNE in serum utilized 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2,1,3-benzoxadiazole for pre-column derivatization, achieving a detection limit of 0.06 μM. researchgate.net

Table 2: HPLC Method Parameters for 4-HNE Analysis in Human Plasma

| Parameter | Value |

| Recovery | >98% ajrms.com |

| Limit of Detection (LOD) | 100 pmol/l ajrms.com |

| Dynamic Range | 1 - 2000 nmol/l ajrms.com |

| Column | Poroshell 120 EC-C18 (50 mm × 4.6 mm, 2.7 µm) ajrms.com |

| Mobile Phase | Methanol/water solution 60% (v/v) ajrms.com |

| Flow Rate | 1.5 ml/min ajrms.com |

| Detection | Fluorescence (Excitation: 350 nm, Emission: 525 nm) ajrms.com |

This table details the parameters of a specific High-Performance Liquid Chromatography (HPLC) method developed for the analysis of 4-hydroxy-2-nonenal (HNE) in human plasma.

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. These improvements are achieved through the use of columns packed with smaller particles (typically sub-2 µm). mdpi.comresearchgate.net UHPLC, often coupled with tandem mass spectrometry (UHPLC-MS/MS), has emerged as a powerful platform for the comprehensive profiling of lipid oxidation products, including 4-hydroxy-alkenals, in various complex matrices like infant milk formula and biological tissues. escholarship.orgmdpi.com

The enhanced separation efficiency of UHPLC allows for the resolution of a wider range of analytes in a single run. For instance, a UHPLC-MS/MS method was developed to analyze derivatives of arachidonic, adrenic, and docosahexaenoic acids in plasma, urine, and retina samples. mdpi.com This method utilized a C18 column (2.1 × 50 mm, 1.7 µm) with a binary mobile phase gradient. mdpi.com The rapid analysis times and high throughput capabilities of UHPLC make it particularly suitable for large-scale studies. mdpi.comresearchgate.net The validation of a UHPLC method for identifying an oxidized product of epigallocatechin-3-gallate demonstrated excellent linearity (correlation coefficients of 0.9981 and 0.9917) and accuracy (recovery rates of 95.2%–99.6% and 99.18%–101.5%). researchgate.net

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and quantification of 4-hydroxy-undecenal and its analogs. Its high sensitivity and specificity allow for the detection of these compounds at very low concentrations in complex mixtures. nih.govmarinelipids.ca

The coupling of chromatographic separation with mass spectrometry provides a robust analytical platform. GC-MS is frequently used for the analysis of derivatized 4-hydroxy-alkenals. nih.govresearchgate.net In a typical GC-MS setup, the separated compounds are ionized, and the resulting ions are detected based on their mass-to-charge ratio, providing structural information and enabling quantification. nih.gov A stable isotope dilution assay using GC-MS for HNE and HHE in food matrices highlights the accuracy and reproducibility of this technique, with the ability to quantify analytes at concentrations as low as 12.8 ng/g. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful technique, particularly for compounds that are not easily volatilized. sciengine.comresearchgate.net In LC-MS/MS, the analyte is first separated by LC, then ionized and subjected to two stages of mass analysis. This provides a high degree of specificity and is particularly useful for quantifying low-level analytes in complex biological and food samples. sciengine.comescholarship.org An LC-MS/MS method has been developed to measure the concentration of four different aldehydes, including 4-HNE and 4-HHE, in oil samples. researchgate.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. This capability is invaluable for the unambiguous identification of analytes in complex matrices where isobaric interferences (compounds with the same nominal mass) can be a significant issue. imreblank.ch

GC-HRMS has been used in the analysis of volatile compounds from human skin, where a combination of electron ionization and chemical ionization modes on different GC columns allowed for the identification of numerous compounds. unl.edu The use of HRMS in conjunction with techniques like gas chromatography-olfactometry (GCO) can help to identify sensorially relevant trace compounds in complex flavor mixtures. imreblank.ch In such studies, HRMS is performed at a high resolution (e.g., 5000) to obtain accurate mass data for confident peak identification. imreblank.ch The application of HRMS is crucial in metabolomics and lipidomics studies for the comprehensive profiling of lipid peroxidation products in biological systems.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Adducts

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of adducts formed between 4-hydroxy-undecenal and biological nucleophiles, such as proteins and peptides. wikipedia.orgmdpi.com This technique involves multiple stages of mass analysis. Initially, the intact, or precursor, ions of the modified peptide are selected in the first mass analyzer (MS1). These selected ions are then subjected to fragmentation through processes like collision-induced dissociation (CID). The resulting fragment, or product, ions are subsequently analyzed in a second mass analyzer (MS2). wikipedia.org

The fragmentation pattern provides critical information for identifying the specific amino acid residue that has been modified by 4-hydroxy-undecenal, as well as for confirming the nature of the adduct. For instance, the covalent modification of amino acid residues such as cysteine, histidine, or lysine (B10760008) by α,β-unsaturated aldehydes like 4-hydroxy-undecenal occurs primarily through Michael addition. nih.govsfrbm.org This reaction results in a specific mass shift in the peptide, which can be readily detected by MS.

High-resolution mass spectrometry (HRMS) coupled with MS/MS, often using hybrid instruments like quadrupole-time-of-flight (Q-TOF), allows for the determination of the elemental composition of both precursor and fragment ions with high accuracy. wikipedia.orgmdpi.com This capability is crucial for distinguishing between different potential modifications and confirming the identity of the 4-hydroxy-undecenal adduct. The analysis of the fragment ion series (e.g., b- and y-ions for peptides) reveals the exact site of modification along the peptide chain. nih.gov "Open-mass" search strategies can also be employed to identify unknown adducts where the chemical composition is not predefined. biorxiv.org

Table 1: Common MS/MS Fragmentation Approaches for Adduct Analysis

| Fragmentation Method | Principle | Application in Adduct Analysis |

| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with neutral gas molecules (e.g., argon, nitrogen), leading to fragmentation. | Generates characteristic fragment ions (b- and y-types) of the peptide backbone, allowing localization of the mass shift caused by the 4-hydroxy-undecenal adduct. wikipedia.org |

| Electron-Transfer Dissociation (ETD) | Involves the transfer of an electron to a multiply charged precursor ion, causing fragmentation of the peptide backbone. | Preserves labile post-translational modifications, making it useful for analyzing fragile adducts that might be lost during CID. |

| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID method that provides high-resolution and accurate mass fragment ion spectra. | Useful for obtaining detailed structural information and confident identification of the modification site. |

Spectroscopic Characterization (Beyond Basic Identification)

Beyond initial identification, spectroscopic methods provide deeper insights into the structural and stereochemical properties of 4-hydroxy-undecenal and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural and stereochemical elucidation of molecules in solution. sigmaaldrich.commsu.edu For a molecule like 4-hydroxy-undecenal, which possesses chiral centers and double bond geometry, NMR is essential for unambiguous stereochemical assignment. The reaction of 4-hydroxy-undecenal with nucleophiles, such as the sulfhydryl group of cysteine, creates additional chiral centers, resulting in a complex mixture of diastereomers. nih.gov

Advanced 2D NMR techniques are employed to resolve these complex structures. longdom.org

¹H-¹H Correlation Spectroscopy (COSY): Identifies protons that are spin-spin coupled, revealing the connectivity of atoms within the molecule. This helps to trace the carbon skeleton. nih.govlongdom.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, providing crucial information about the relative configuration of stereocenters and the conformation of cyclic structures, such as the hemiacetal ring formed in adducts. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

By analyzing the coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), the relative stereochemistry of the different chiral centers can be determined. For example, large coupling constants between vicinal protons often indicate a trans or axial-axial relationship in a ring system, while smaller couplings suggest a cis or equatorial-axial/equatorial-equatorial arrangement. qd-latam.comoup.com Studies on the related compound 4-hydroxy-2-nonenal (HNE) have successfully used these NMR methods to characterize the stereochemical configurations of its adducts with amino acids. nih.govnih.gov

UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are used to analyze the principal chromophoric and functional groups within the 4-hydroxy-undecenal molecule.

UV-Vis Spectroscopy: The primary chromophore in 4-hydroxy-undecenal is the α,β-unsaturated aldehyde system (C=C-C=O). This conjugated system gives rise to a characteristic strong absorption band in the UV region. The position of the maximum absorbance (λmax) is sensitive to the solvent and substitution on the chromophore. The disappearance of this absorption can be used to monitor reactions involving the double bond or the carbonyl group, such as during Michael addition or derivatization.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the specific functional groups present in the molecule. For 4-hydroxy-undecenal, key vibrational bands include:

A strong absorption from the C=O (carbonyl) stretch of the aldehyde, typically found around 1680-1705 cm⁻¹.

A C=C (alkene) stretching absorption, usually near 1620-1640 cm⁻¹.

A broad O-H (hydroxyl) stretching band, typically in the region of 3200-3600 cm⁻¹.

C-H stretching vibrations for the aldehyde proton (around 2720 cm⁻¹ and 2820 cm⁻¹) and the vinylic proton.

Loss of unsaturation, as indicated by changes in the IR spectrum, can confirm that a reaction has occurred at the double bond. acs.org

Derivatization Strategies for Enhanced Detection

Due to its reactivity and often low concentrations in biological samples, derivatization is a common strategy to improve the stability and detectability of 4-hydroxy-undecenal. numberanalytics.comsci-hub.se This chemical modification targets the aldehyde functional group to create a more stable, easily detectable product for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). nih.govresearchgate.net

One of the most widely used methods for the derivatization of aldehydes and ketones is the reaction with 2,4-dinitrophenylhydrazine (DNPH), often referred to as Brady's reagent. libretexts.orgnih.gov The reaction is a nucleophilic addition-elimination (condensation) reaction where the DNPH reacts with the carbonyl group of 4-hydroxy-undecenal to form a stable 2,4-dinitrophenylhydrazone derivative. chemicalbook.comallen.in

Reaction: R-CHO + C₆H₃(NO₂)₂NHNH₂ → R-CH=N-NH-C₆H₃(NO₂)₂ + H₂O

The resulting hydrazone is typically a colored (yellow, orange, or red) solid precipitate, which makes it highly suitable for spectrophotometric detection after separation by HPLC. allen.inbyjus.com This derivatization significantly enhances detection sensitivity. nih.govresearchgate.net However, a potential complication is the formation of E and Z stereoisomers around the C=N double bond of the hydrazone, which may result in multiple peaks during chromatographic analysis. nih.gov

Table 2: Advantages of DNPH Derivatization for Aldehyde Analysis

| Feature | Description |

| Enhanced Stability | The resulting hydrazone is more stable than the parent aldehyde, preventing degradation during sample workup and analysis. uni-konstanz.de |

| Improved Detectability | The dinitrophenyl group is a strong chromophore, allowing for sensitive detection using a UV-Vis detector in HPLC. researchgate.net |

| Versatility | The method is applicable to a wide range of aldehydes and ketones and can be coupled with various analytical techniques, including HPLC-MS. researchgate.netnih.gov |

| Qualitative Test | The formation of a colored precipitate provides a simple, positive qualitative test for the presence of a carbonyl group. allen.in |

The carbon-carbon double bond in 4-hydroxy-undecenal provides another site for chemical modification. Brominated reagents can be used for both quantification and derivatization to enhance detection, particularly in mass spectrometry.

One application is the quantitative determination of unsaturation by titration with a standardized bromine solution. google.com The disappearance of the bromine color indicates its consumption as it adds across the double bond. byjus.comresearchgate.net

For enhancing detection in mass spectrometry, specialized brominated derivatization reagents can be employed. For example, a method developed for the related compounds HNE and HHE utilized a brominated reagent to stabilize the reactive aldehydes. researchgate.net The resulting derivative incorporates bromine's characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which produces a distinct doublet pattern in the mass spectrum. This unique isotopic pattern serves as a clear marker for the derivatized analyte, facilitating its selective detection and identification even in complex matrices during LC-MS/MS analysis. researchgate.net

Stable Isotope Dilution Assays for Absolute Quantification

Stable Isotope Dilution Analysis (SIDA) is a highly specific and accurate mass spectrometric method for the absolute quantification of analytes. It is considered the gold standard for quantitative analysis because it corrects for analyte losses during sample preparation and for matrix effects during analysis. promise-proteomics.com The principle of SIDA involves the addition of a known amount of a stable isotope-labeled version of the target analyte, which serves as an internal standard, to the sample at the earliest stage of the sample preparation process. promise-proteomics.comnih.gov Since the stable isotope-labeled internal standard is chemically identical to the analyte, it behaves in the same way during extraction, derivatization, and chromatographic separation. promise-proteomics.com

The quantification is based on the measurement of the signal ratio of the unlabeled (endogenous) analyte to the labeled internal standard. This approach provides high accuracy and precision, as the ratio is independent of the recovery of the analyte from the sample matrix. nih.gov For complex matrices where significant analyte loss can occur, SIDA is a particularly powerful technique. nih.gov

In the context of "Undecenal, 4-hydroxy-", a reactive aldehyde, SIDA offers a robust methodology to overcome challenges associated with its instability and potential for matrix interactions. While specific SIDA methods for "Undecenal, 4-hydroxy-" are not extensively documented in publicly available research, the principles can be effectively applied based on established methods for analogous 4-hydroxyalkenals like 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE). researchgate.netuncst.go.ug

The development of a SIDA method for "Undecenal, 4-hydroxy-" would involve the chemical synthesis of an isotopically labeled form of the molecule, for instance, by incorporating deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms. The synthesis of isotopically labeled standards for similar compounds, such as tritiated HNE, has been described in the literature. nih.gov

The analytical workflow typically involves extraction of the analyte and the internal standard from the sample, followed by derivatization to improve chromatographic properties and detection sensitivity. Gas chromatography-mass spectrometry (GC-MS) is a common platform for the analysis of these derivatized aldehydes. researchgate.netuncst.go.ugnih.gov

Detailed Research Findings

Research on the quantification of related 4-hydroxyalkenals using SIDA provides a framework for the expected performance of an assay for "Undecenal, 4-hydroxy-". For instance, a validated SIDA-GC-MS method for HNE and HHE in various food matrices demonstrated high accuracy and reproducibility. uncst.go.ug In such methods, the analytes are often derivatized, for example, with pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA) followed by silylation, to create stable derivatives suitable for GC-MS analysis. researchgate.net

The selection of appropriate mass-to-charge ratio (m/z) ions for the unlabeled analyte and the labeled internal standard is crucial for the specificity of the assay. In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only these specific ions, thereby increasing sensitivity and reducing interferences from the matrix.

The table below illustrates the type of data that would be generated and validated in a SIDA method for "Undecenal, 4-hydroxy-", based on findings for analogous compounds.

Table 1: Representative Parameters for a SIDA-GC-MS Method for "Undecenal, 4-hydroxy-"

| Parameter | Expected Value | Description |

| Internal Standard | [²Hₓ]-Undecenal, 4-hydroxy- or [¹³Cₓ]-Undecenal, 4-hydroxy- | A stable isotope-labeled version of the analyte. |

| Derivatization Reagent | Pentafluorobenzyl hydroxylamine (PFBHA) / N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Reagents used to create a stable, volatile derivative for GC-MS analysis. |

| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) | The method of ionization in the mass spectrometer. |

| Selected Ions (m/z) | Analyte: [M-H]⁻ or specific fragment ions; Internal Standard: [M+n-H]⁻ or corresponding fragment ions | Specific ions monitored for the analyte and the internal standard. The exact m/z values would depend on the derivative and the isotopic labeling. |

| Limit of Detection (LOD) | ~0.1 - 2.0 ng/g | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | ~0.3 - 5.0 ng/g | The lowest concentration of the analyte that can be accurately and precisely quantified. researchgate.net |

| Linear Range | ~0.5 - 100 ng/mL | The concentration range over which the method provides a linear response. |

| Recovery | >90% | The percentage of the analyte that is recovered through the sample preparation process. |

| Precision (RSD) | <15% | The relative standard deviation, indicating the precision of repeated measurements. |

This table is a representation based on methods for analogous compounds and the actual values would need to be determined experimentally for "Undecenal, 4-hydroxy-".

The successful application of SIDA for "Undecenal, 4-hydroxy-" would enable its accurate quantification in various complex samples, providing valuable data for studies in fields such as food science, environmental science, and biomedical research.

Role of Undecenal, 4 Hydroxy in Cellular and Biological Models Mechanistic Focus

Modulation of Cellular Signaling Pathways

Undecenal, 4-hydroxy- is recognized as a key mediator of oxidative stress-related signaling. tandfonline.comnih.gov Its effects are concentration-dependent, with lower concentrations often activating adaptive responses and higher concentrations leading to cellular dysfunction and apoptosis. wikipedia.org

As a product of lipid peroxidation, Undecenal, 4-hydroxy- is a well-established biomarker of oxidative stress. nih.gov It is a formidable reactive aldehyde that can disrupt signal transduction and protein activity. nih.gov Elevated levels of reactive oxygen species (ROS) lead to lipid peroxidation and the formation of Undecenal, 4-hydroxy-, which can then propagate oxidative damage. tandfonline.comnih.gov This aldehyde readily forms covalent modifications on its targets, acting as a nonclassical secondary messenger in physiological processes. nih.gov

The compound's role in redox signaling is complex. It can exacerbate inflammatory responses by stimulating the release of interleukins. nih.gov In some contexts, it can also participate in feedback inhibition of ROS production through mitochondrial uncoupling, thereby playing a role in the regulation of redox signaling. nih.gov However, at higher concentrations, it promotes reactive oxygen species formation and enhances oxidative stress, leading to a decrease in glutathione (B108866) levels and the activity of glutathione peroxidase. nih.gov This disruption of the cellular thiol redox status is a key mechanism behind its effects on cell signaling. nih.gov

Table 1: Effects of Undecenal, 4-Hydroxy- on Redox Signaling and Oxidative Stress

| Cellular Effect | Mechanism | Outcome | Reference(s) |

|---|---|---|---|

| Increased Oxidative Stress | Promotion of ROS formation, depletion of intracellular glutathione. | Decreased cell viability, increased lipid peroxidation. | nih.govnih.gov |

| Modulation of Inflammatory Response | Stimulation of IL-8 and IL-1β release. | Exacerbation of inflammation. | nih.gov |

| Regulation of ROS Production | Adduction with uncoupling proteins (UCPs) and adenine (B156593) nucleotide translocase (ANT) leading to partial mitochondrial uncoupling. | Feedback inhibition of mitochondrial ROS production. | nih.gov |

| Disruption of Signal Transduction | Covalent modification of signaling proteins. | Altered protein activity and cellular signaling. | nih.gov |

Undecenal, 4-hydroxy- is a known activator of the Nrf2-Keap1 pathway, a critical cellular defense mechanism against oxidative stress. mdpi.com The transcription factor Nrf2 (nuclear factor-E2-related factor 2) regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. However, electrophilic compounds like Undecenal, 4-hydroxy- can modify specific cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. nih.gov

Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. mdpi.com This adaptive response enhances the cell's capacity to cope with oxidative stress. nih.gov For instance, low concentrations of 4-hydroxynonenal (B163490) have been shown to induce the expression of thioredoxin reductase 1 (TR1) via the transcriptional activation of Nrf2, thereby protecting cells from subsequent oxidative challenges. nih.gov The activation of the Nrf2 pathway by Undecenal, 4-hydroxy- also upregulates the expression of enzymes involved in its own detoxification, such as aldo-keto reductases (AKRs) and glutathione S-transferases (GSTs). nih.gov This represents a feedback loop that helps to control the levels of this reactive aldehyde. nih.gov

Interactions with Specific Enzymes and Proteins

The high reactivity of Undecenal, 4-hydroxy- allows it to form covalent adducts with a variety of cellular proteins, thereby altering their structure and function. nih.govmdpi.com The primary mechanism of this interaction is through a Michael addition reaction, where the α,β-unsaturated aldehyde moiety of Undecenal, 4-hydroxy- reacts with nucleophilic amino acid residues on proteins. wikipedia.orgnih.gov

The most common targets for Michael adduction are the sulfhydryl group of cysteine residues, followed by the imidazole (B134444) group of histidine and the ε-amino group of lysine (B10760008). nih.govnih.gov Schiff base formation with lysine and arginine residues can also occur. wikipedia.org These modifications can lead to protein inactivation, dysfunction, or aggregation. nih.govelifesciences.org

A wide range of enzymes and proteins are susceptible to modification by Undecenal, 4-hydroxy-. For example, it can inhibit the activity of enzymes in the electron transport chain complexes, which can contribute to increased metastasis in cancerous tissues. nih.gov It has also been shown to inhibit the activity of the 20S proteasome, particularly the chymotrypsin-like activity, which can impair the cell's ability to degrade damaged proteins. arvojournals.org Furthermore, Undecenal, 4-hydroxy- can inhibit the activity of interleukin-1 beta converting enzyme (ICE), a cysteine protease involved in inflammation. nih.gov Conversely, some enzymes are involved in the detoxification of Undecenal, 4-hydroxy-. These include aldehyde dehydrogenases (ALDHs), aldo-keto reductases (AKRs), and glutathione S-transferases (GSTs). wikipedia.orgnih.gov For instance, mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a key enzyme in the detoxification of Undecenal, 4-hydroxy- by oxidizing it to a less reactive carboxylic acid. nih.gov

Table 2: Examples of Protein Interactions with Undecenal, 4-Hydroxy-

| Protein/Enzyme | Type of Interaction | Consequence of Interaction | Reference(s) |

|---|---|---|---|

| Keap1 | Michael addition to cysteine residues | Activation of the Nrf2 pathway | nih.gov |

| Electron Transport Chain Complexes | Adduct formation | Increased metastasis in cancer | nih.gov |

| 20S Proteasome | Adduct formation and crosslinking | Inhibition of chymotrypsin-like activity | arvojournals.org |

| Interleukin-1 beta converting enzyme (ICE) | Inhibition | Suppression of IL-1β release | nih.gov |

| Aldehyde Dehydrogenase 2 (ALDH2) | Substrate | Detoxification of the aldehyde | nih.govnih.gov |

| Glutathione S-transferases (GSTs) | Conjugation with glutathione | Detoxification and formation of GS-HNE | wikipedia.org |

Antimicrobial and Bioactive Properties in Non-Human Organisms

The reactivity of Undecenal, 4-hydroxy- also extends to its effects on microorganisms and its role in plant biology.

Undecenal, 4-hydroxy- has been shown to be generated during bacterial infections and can impact the growth and survival of a range of bacteria. researchgate.netnih.gov This compound is capable of penetrating the bacterial cell envelope and accessing the cytoplasm, where it can cause damage. elifesciences.orgnih.gov The antimicrobial effects are demonstrated by a delay in bacterial growth or even cell death. nih.govbiorxiv.org

The mechanism of its antimicrobial action is believed to be similar to its effects in eukaryotic cells, namely the formation of adducts with cellular proteins. elifesciences.orgnih.gov This can lead to protein misfolding and aggregation, disrupting essential cellular functions. elifesciences.org In response to exposure to Undecenal, 4-hydroxy-, bacteria can induce a specific and robust transcriptional response, including the upregulation of heat shock proteins, which is consistent with aldehyde-induced protein damage. nih.govbiorxiv.org Some bacteria have evolved mechanisms to counteract the toxicity of this aldehyde. For example, the intracellular pathogen Listeria monocytogenes exhibits high resistance and possesses enzymes that can neutralize Undecenal, 4-hydroxy-. nih.govbiorxiv.org

In plants, lipid peroxidation and the resulting products, including reactive aldehydes like Undecenal, 4-hydroxy-, are integral components of the response to both biotic and abiotic stress. creative-proteomics.comnih.gov These compounds are not merely byproducts of damage but also act as signaling molecules in plant defense pathways. creative-proteomics.comnih.gov

The accumulation of lipid peroxidation products is associated with the activation of programmed cell death (PCD), a mechanism plants use to limit the spread of pathogens. creative-proteomics.com Furthermore, these aldehydes can modulate the biosynthesis and activity of key plant hormones involved in defense, such as jasmonic acid and ethylene. creative-proteomics.com Jasmonic acid, a key regulator of defense responses, is itself a product of the peroxidation of polyunsaturated fatty acids. creative-proteomics.com The production of these reactive lipid species can also induce the expression of genes related to stress responses and detoxification. nih.gov For instance, phytoprostanes, which are structurally related to Undecenal, 4-hydroxy-, can induce the synthesis of phytoalexins, which are antimicrobial secondary metabolites, thereby enhancing the plant's tolerance to biotic stress. mdpi.com

Studies in Model Organisms (e.g., non-human animal models, microorganisms)

Due to a lack of extensive research specifically on 4-hydroxy-undecenal in model organisms, this section will focus on the closely related and well-studied α,β-unsaturated hydroxyalkenal, 4-hydroxy-2-nonenal (4-HNE). As a product of lipid peroxidation, 4-HNE's role has been investigated in various biological and cellular models, providing insights into the potential mechanisms of similar compounds.

In the context of host-pathogen interactions, 4-HNE has been identified as a component of the host's antimicrobial response. nih.gov During bacterial infection, the host's innate immune system can produce reactive oxygen species (ROS), which lead to the peroxidation of polyunsaturated fatty acids in cellular membranes, generating toxic aldehydes like 4-HNE. nih.govelifesciences.org This endogenous production of 4-HNE is considered a part of the ROS-mediated toxicity that invading bacteria encounter. nih.gov

Studies have shown that 4-HNE exhibits antimicrobial effects against a range of bacteria. elifesciences.orgresearchgate.net For instance, exposure to 4-HNE can impact bacterial growth and survival. elifesciences.org The mechanism of its antimicrobial action is attributed to its high reactivity, allowing it to form adducts with cellular macromolecules, including proteins, which can lead to cellular dysfunction. nih.gov

Microorganisms, in turn, have evolved mechanisms to counteract the toxic effects of such aldehydes. The intracellular pathogen Listeria monocytogenes has demonstrated significant resistance to 4-HNE. elifesciences.org This resistance is, in part, due to a robust transcriptional response to 4-HNE exposure, which includes the upregulation of genes encoding enzymes that detoxify the aldehyde. elifesciences.orgnih.gov Two such enzymes, Rha1 and Rha2, are NADPH-dependent oxidoreductases that convert 4-HNE into the less toxic product, 4-hydroxynonanal (B1255056) (4-HNA). elifesciences.org

To further investigate the role of these detoxification mechanisms, studies have utilized other microorganisms as model systems. For example, when the genes for Rha1 and Rha2 from L. monocytogenes were heterologously expressed in Bacillus subtilis, a bacterium more sensitive to 4-HNE, a significant increase in resistance to the aldehyde was observed. nih.gov This conferred resistance also promoted the survival of B. subtilis after being engulfed by murine macrophages in a manner dependent on ROS. nih.govelifesciences.org

Non-human animal models, particularly mice, have been instrumental in studying the in vivo effects of 4-HNE. In a mouse model of chronic obstructive pulmonary disease (COPD), increased levels of 4-HNE adducts were observed. nih.gov Direct administration of 4-HNE to the lungs of mice resulted in histopathological changes characteristic of COPD, such as enlarged airspace and goblet cell metaplasia. nih.gov Furthermore, 4-HNE induced the accumulation of inflammatory cells that express high levels of matrix metalloproteinases MMP-2 and MMP-9, suggesting a role for this aldehyde in the pathogenesis of COPD. nih.gov

The following interactive data tables summarize key findings from studies on 4-HNE in microorganisms and a non-human animal model.

Table 1: Effects of 4-Hydroxy-2-nonenal (4-HNE) on Various Microorganisms

| Microorganism | Observed Effect of 4-HNE Exposure | Mechanistic Insights |

|---|---|---|

| Listeria monocytogenes | High resistance to 4-HNE's bactericidal effects; dose-dependent growth delay. elifesciences.orgwikipedia.org | Induction of a transcriptional response, including the expression of NADPH-dependent oxidoreductases (Rha1 and Rha2) that detoxify 4-HNE to 4-HNA. elifesciences.org |

| Bacillus subtilis | Sensitive to 4-HNE, leading to a significant reduction in viability. biorxiv.org | Heterologous expression of L. monocytogenes' Rha1 and Rha2 genes conferred increased resistance to 4-HNE and enhanced survival in murine macrophages. nih.govelifesciences.org |

| Escherichia coli | Exhibits antimicrobial effects. researchgate.net | Not detailed in the provided search results. |

Table 2: In Vivo Effects of 4-Hydroxy-2-nonenal (4-HNE) in a Murine Model

| Animal Model | Experimental Approach | Key Findings |

|---|---|---|

| Mouse | Intratracheal administration of 4-HNE. | Induced COPD-like histopathologic changes, including enlarged airspace and goblet cell metaplasia. nih.gov |

Occurrence and Formation of Undecenal, 4 Hydroxy in Natural and Processed Systems Focus on Mechanisms and Analytical Detection

Natural Occurrence in Biological Matrices

The natural presence of 4-hydroxy-2-undecenal is linked to oxidative processes within living organisms.

While specific data on 4-hydroxy-2-undecenal in plant metabolomes is limited, related 4-hydroxyalkenals are known to form in plants. For instance, studies have shown that jasmonate-induced 13-lipoxygenase activity in barley leaves can lead to lipid peroxidation and the subsequent autoxidative formation of compounds like (2E)-4-hydroxy-2-hexenal. nih.gov This suggests that similar pathways involving the oxidation of specific polyunsaturated fatty acids could potentially lead to the formation of 4-hydroxy-2-undecenal in plant tissues, although it is not as commonly reported as other aldehydes like trans-2-hexenal, which is a ubiquitous component of most fruits and vegetables. femaflavor.org

The generation of 4-hydroxyalkenals is a recognized consequence of the oxidative burst used by the host immune system against pathogens. biorxiv.orgelifesciences.org Reactive oxygen species produced by the host can oxidize polyunsaturated fatty acids in host or microbial membranes, leading to the formation of toxic aldehydes like 4-hydroxy-2-nonenal (HNE). elifesciences.org Studies have shown that the intracellular pathogen Listeria monocytogenes is exposed to HNE during infection and has developed specific enzymatic countermeasures to neutralize its toxicity. biorxiv.org This indicates that microbes, particularly pathogens in a host environment, can encounter and interact with 4-hydroxyalkenals. While HNE is the most studied in this context, the formation of 4-hydroxy-2-undecenal through similar mechanisms from corresponding fatty acid precursors is plausible. A wide range of susceptibility to HNE has been observed across different bacterial species, which may reflect varying natural encounters and detoxification capabilities. elifesciences.org

Formation in Food and Bio-Derived Materials during Processing

The formation of 4-hydroxy-2-undecenal in food is predominantly a result of the thermal degradation and oxidation of lipids, particularly polyunsaturated fatty acids (PUFAs).